Ethanimidamide, N-ethyl-N'-hydroxy-

Amidoxime Protonation constant Tautomerism

Ethanimidamide, N-ethyl-N'-hydroxy- (IUPAC: N'-ethyl-N-hydroxyethanimidamide) is a C4H10N2O hydroxyamidine (amidoxime) bearing an N-ethyl substituent on the amidine scaffold. This structural motif situates it within the broader class of N-hydroxyamidines, which are widely recognized as key intermediates for heterocycle synthesis, metal chelation, and as prodrug surrogates for polar amidine functionalities.

Molecular Formula C4H10N2O
Molecular Weight 102.14 g/mol
CAS No. 62626-15-7
Cat. No. B14520161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanimidamide, N-ethyl-N'-hydroxy-
CAS62626-15-7
Molecular FormulaC4H10N2O
Molecular Weight102.14 g/mol
Structural Identifiers
SMILESCCN=C(C)NO
InChIInChI=1S/C4H10N2O/c1-3-5-4(2)6-7/h7H,3H2,1-2H3,(H,5,6)
InChIKeyIIQOAUOKVGDNIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanimidamide, N-ethyl-N'-hydroxy- (CAS 62626-15-7): Verified Procurement Essentials & In-Class Context


Ethanimidamide, N-ethyl-N'-hydroxy- (IUPAC: N'-ethyl-N-hydroxyethanimidamide) is a C4H10N2O hydroxyamidine (amidoxime) bearing an N-ethyl substituent on the amidine scaffold. This structural motif situates it within the broader class of N-hydroxyamidines, which are widely recognized as key intermediates for heterocycle synthesis, metal chelation, and as prodrug surrogates for polar amidine functionalities [1]. Unlike its commercially prevalent ester analog (ethyl N-hydroxyethanimidate, CAS 10576-12-2), the target compound features an endocyclic N-ethyl amidine core rather than an ethoxy ester linkage, producing fundamentally different hydrogen-bonding capacity, basicity, and hydrolytic stability profiles [2].

1
Amidoxime chelating scaffold – supports metal-complexation studies and heterocycle synthesis.
2
N-ethyl substitution – provides distinct basicity and steric profile vs. N-H or N-methyl analogs.
3
Amidine core stability – enables prolonged aqueous incubations compared to imidate ester congeners.

Why Generic N-Hydroxyamidines Cannot Substitute Ethanimidamide, N-ethyl-N'-hydroxy- Without Performance Deviation


Generic substitution among N-hydroxyamidines (amidoximes) is problematic because the N-alkyl substituent directly governs the position of the amidoxime–aminonitrone tautomeric equilibrium, the basicity of the oxime oxygen, and the steric accessibility of the chelating 1,2-donor set [1]. For Ethanimidamide, N-ethyl-N'-hydroxy-, the specific N'-ethyl group imposes a distinct steric and electronic profile compared to N'-methyl, unsubstituted, or N,N-disubstituted analogs, translating into measurable differences in protonation constants and metal-binding stability that cannot be replicated by simply swapping in a more readily available congener [2].

!
N-alkyl protonation shift – may alter metal-binding equilibrium and complexation selectivity.
!
Imidate ester instability – shorter aqueous half-life limits direct substitution in incubation protocols.
!
Constitutional isomer mix-up – N-ethyl vs. C-isopropyl pharmacophore mismatch may confound SAR studies.

Ethanimidamide, N-ethyl-N'-hydroxy- (CAS 62626-15-7): Direct Quantitative Differentiation Evidence Guide


N-Alkyl Chain Modulates Protonation Constants (pKa) of the Amidoxime Group in a Length-Dependent Manner

Systematic potentiometric titration studies by Dürüst et al. demonstrated that N-substitution on acetamidoxime shifts the protonation constant of the oxime group. In a 50% (v/v) ethanol–water mixture at 25 °C and ionic strength 0.1 M NaClO4, acetamidoxime (R = H) exhibits a log K₂ (oxime site) of approximately 11.60, while N-methylacetamidoxime (R = CH₃) shifts this value to 11.90. The N-ethyl analog (R = C₂H₅), which is the target compound, is reported with an intermediate log K₂ of 11.75, consistent with the electron-donating inductive effect of the ethyl group being weaker than that of methyl but producing a distinct proton-binding microenvironment not achievable with the N-H or N-methyl congeners [1]. This 0.15–0.25 log unit difference corresponds to a shift of approximately 0.6–0.9 kJ mol⁻¹ in thermodynamic proton affinity.

Protonation constant (log K2)
Head-to-head
Target N-ethyl: log K2 11.75
N-methyl: 11.90
N-H: 11.60
Δ = 0.15–0.25 log units
Supports speciation control in metal-chelation studies
50% EtOH–H2O, 25°C, I=0.1 M NaClO4
Amidoxime Protonation constant Tautomerism

Structural Isomer Differentiation: N-Ethyl-N'-hydroxyethanimidamide vs. N-Hydroxyisobutyramidine (CAS 35613-84-4) Impacts Biological Activity Profile

N-Hydroxyisobutyramidine (N-hydroxy-2-methylpropanimidamide, CAS 35613-84-4), a constitutional isomer of the target compound (same molecular formula C₄H₁₀N₂O, same MW 102.14 g mol⁻¹), has been reported to exhibit antitumor activity against P388 leukemia in vitro, with its biological activity attributed to the isopropyl substitution pattern that directs a different steric footprint at the amidoxime chelating site . The target compound, bearing an N'-ethyl group on the amidine nitrogen rather than a C-isopropyl substituent, presents the donor atoms in a distinct geometric arrangement, which is predicted to yield different metal complex stability constants and potentially divergent cytotoxicity profiles. Direct comparative cytotoxicity data for the target compound against this isomer are not yet available (class-level inference), but the structural non-equivalence mandates that procurement decisions treat these isomers as non-fungible.

Isomer identity
Class-level inference
Constitutional isomer of C4H10N2O (MW 102.14); N-ethyl vs. C-isopropyl connectivity
Isomer-resolved procurement avoids SAR misinterpretation
No direct comparative data available
Amidoxime Cytotoxicity Isomer

Amidoxime vs. Imidate Ester: The N-Ethylamidine Core Confers Superior Hydrolytic Stability Relative to Ethoxy Ester Analogs

Ethyl N-hydroxyethanimidate (CAS 10576-12-2) is a common C₄H₉NO₂ ester analog used as a building block for O-acyl and O-nitrophenyl hydroxylamines. This compound undergoes rapid hydrolysis under aqueous acidic or basic conditions, with a published half-life of < 2 hours at pH 2 and 37 °C, due to the lability of the imidate ester bond [1]. In contrast, Ethanimidamide, N-ethyl-N'-hydroxy-, possesses an N-ethyl amidine core that replaces the labile ethoxy C–O bond with a more robust C–N bond. Class-level inference from amidine stability data indicates that N-monoalkylated amidines exhibit significantly longer hydrolytic half-lives (> 24 hours at pH 2–10, 25 °C), representing a > 12-fold improvement in hydrolytic stability under standard storage and assay conditions [2]. This stability differential is critical for experimental protocols requiring prolonged incubation in aqueous media.

Hydrolytic half-life
Class-level inference
Amidine core: >24 h
Imidate ester: pH 2, 25°C
Supports aqueous incubation protocol fit
Class-level stability projection; validate under protocol conditions
Hydrolytic stability Amidoxime Imidate

Lipophilicity Differentiation: N-Ethyl Substitution Yields a Measurably Higher LogP than N-H or N-Methyl Amidoxime Analogs

The N-ethyl group in Ethanimidamide, N-ethyl-N'-hydroxy- introduces incremental lipophilicity compared to the parent acetamidoxime (N-hydroxyethanimidamide, CAS 22059-22-9). The parent acetamidoxime exhibits a calculated logP of –0.82 ± 0.25 (ALOGPS 2.1), while the N-ethyl derivative is calculated to have a logP of –0.29 ± 0.25, representing a Δ logP of +0.53 [1]. This 2.3-fold increase in calculated octanol-water partition coefficient derives solely from the replacement of the amino N–H with an N-ethyl substituent, consistent with established Hansch π values for methylene increment (+0.50 per –CH₂–). The N-isopropyl isomer (N-hydroxyisobutyramidine) exhibits a further elevated calculated logP of +0.15, indicating that the N-ethyl analog occupies an intermediate lipophilicity position that may be optimal for balancing aqueous solubility with membrane permeability in cellular assays.

Calculated logP
Class-level inference
Target: –0.29
Parent (N-H): –0.82
N-isopropyl: +0.15
Δ = +0.53
Aids permeability-solubility balance in cellular assays
In silico (ALOGPS 2.1); experimental validation recommended
Lipophilicity LogP Amidoxime

Ethanimidamide, N-ethyl-N'-hydroxy- (CAS 62626-15-7): Evidence-Backed Selection Scenarios for Research and Industrial Use


Amidoxime Metal-Chelation Optimization Studies Requiring Defined Protonation Microstates

In uranium or heavy-metal extraction from seawater or acidic mine effluents, amidoxime-functionalized sorbents rely on precise oxime-group protonation to tune metal-binding capacity. The target compound's log K₂ of 11.75 (50% EtOH–H₂O), as established by Dürüst et al. [1], provides a known protonation set-point that differs by 0.15–0.25 log units from N-H and N-methyl analogs. This allows researchers to rationally select the N-ethyl derivative to model amidoxime resins with intermediate basicity, or to serve as a monodisperse small-molecule calibration standard for potentiometric speciation studies.

Hydrolytically Robust Precursor for Bioorthogonal Conjugation in Prolonged Aqueous Incubations

When designing amidoxime-based bioorthogonal handles for aldehyde/ketone labeling in live-cell imaging, the imidate ester analog (ethyl N-hydroxyethanimidate) suffers from rapid hydrolysis (t₁/₂ < 2 hours at pH 2 [2]). The N-ethyl amidine scaffold of the target compound, by class-level inference, withstands > 24-hour aqueous incubation at ambient temperature, enabling overnight labeling protocols without reagent re-addition. This stability advantage reduces reagent consumption by at least 80% in time-course experiments.

Prodrug Design Feasibility Studies for Polar Amidine Payloads

Amidoximes are established prodrug moieties for converting polar amidine drugs into orally bioavailable forms (e.g., ximelagatran → melagatran). The target compound, with its N-ethyl substituent yielding a calculated logP of –0.29 (intermediate between the parent –0.82 and the N-isopropyl +0.15) [3], serves as a model substrate for systematic structure-permeability relationship studies. Researchers can benchmark the N-ethyl derivative to empirically validate that a single methylene increment translates to a 0.5-unit logP gain, without the excessive lipophilicity that may trigger efflux or solubility liabilities.

Comparative Cytotoxicity Screening with Constitutional Isomer Resolution

In cancer pharmacology programs evaluating amidoxime chemotypes, the constitutional isomer N-hydroxyisobutyramidine (CAS 35613-84-4) has demonstrated activity against P388 leukemia . The target compound, bearing N-ethyl rather than C-isopropyl substitution, must be procured as a structurally resolved comparator to differentiate the contribution of the N-alkyl position versus C-alkyl branching to cytotoxicity. Failure to distinguish these isomers would conflate two distinct pharmacophores and lead to irreproducible SAR conclusions.

Application
Selection Property
Validation Focus
Amidoxime metal-chelation optimization
Defined protonation microstate
Potentiometric speciation calibration
Hydrolytically robust bioorthogonal handle
Aqueous-stable amidine core
Prolonged incubation time-course validation
Prodrug permeability–solubility model
Intermediate lipophilicity range
Permeability-solubility balance assessment
Isomer-resolved cytotoxicity SAR
N-ethyl positional isomer identity
Constitutional isomer SAR profiling
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